Lipophilicity Comparison: Enhanced Predicted XLogP3 Value for O-(3-Cyclopropylpropyl)hydroxylamine vs. O-Cyclopropylhydroxylamine
The predicted lipophilicity of O-(3-cyclopropylpropyl)hydroxylamine, as measured by its XLogP3 value, is substantially higher than that of the simpler O-cyclopropylhydroxylamine analog [1]. This difference in lipophilicity is critical as it directly correlates with a compound's ability to passively diffuse across biological membranes and its overall pharmacokinetic profile .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | O-cyclopropylhydroxylamine: 0.2 |
| Quantified Difference | 6-fold higher XLogP3 value (1.2 vs. 0.2) |
| Conditions | Predicted values calculated using standard computational models; O-(3-cyclopropylpropyl)hydroxylamine data from Kuujia; O-cyclopropylhydroxylamine data from CheMenu. |
Why This Matters
A higher XLogP3 indicates significantly increased membrane permeability, making O-(3-cyclopropylpropyl)hydroxylamine a more suitable candidate for cell-based assays or in vivo studies where efficient cellular uptake is required.
- [1] Kuujia. O-(3-cyclopropylpropyl)hydroxylamine (CAS: 2008539-30-6). https://www.kuujia.com/cas-2008539-30-6.html. View Source
